N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H14N2O4S2 and its molecular weight is 398.45. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
One study describes the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential applications in developing class III electrophysiological agents for arrhythmias treatment. This research suggests that replacing the methylsulfonylamino group with a 1H-imidazol-1-yl moiety can produce compounds with comparable potency (Morgan et al., 1990).
Orexin Receptor Antagonism
Another study focuses on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighting the pharmacokinetic profile of related benzamide derivatives. This compound's elimination and metabolic pathways provide insight into the development of insomnia treatments (Renzulli et al., 2011).
Supramolecular Gelation
Research on N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators investigates the role of methyl functionality and S⋯O interaction in gelation behavior. This study provides a foundation for developing new materials with potential applications in drug delivery systems (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Activity
Compounds synthesized from sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of thiadiazoles, have shown sensitivity to Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential for these compounds in developing new antimicrobial and antifungal drugs (Sych et al., 2019).
Anticancer Evaluation
Another study explores the synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against several cancer cell lines, showing moderate to excellent anticancer activity. This research contributes to the ongoing search for effective anticancer agents (Ravinaik et al., 2021).
Mechanism of Action
Target of action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of action
The mode of action of benzofuran derivatives can also vary. Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells . .
Biochemical pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting that they may affect pathways involved in cell growth and proliferation .
Result of action
The result of the action of benzofuran derivatives can depend on their specific biological activity. For example, benzofuran derivatives with anti-tumor activity can result in the inhibition of tumor cell growth .
Action environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors. For example, changes in lifestyle and environmental factors have been linked to the occurrence of cancer, suggesting that these factors could potentially influence the action of benzofuran derivatives with anti-tumor activity .
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-27(23,24)14-8-6-12(7-9-14)18(22)21-19-20-15(11-26-19)17-10-13-4-2-3-5-16(13)25-17/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMUVDHSDXFKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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